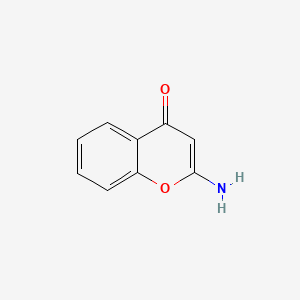

2-Amino-4H-chromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-aminochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZPIIMZVZQSKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344220 | |

| Record name | 2-Aminochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38518-76-2 | |

| Record name | 2-Aminochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-4H-chromen-4-one

Abstract

The 2-amino-4H-chromen-4-one scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant biological and pharmacological activities.[1][2][3] Its unique structural features, including an enamine system conjugated with a carbonyl group, impart a rich and versatile chemical reactivity. This guide provides a comprehensive exploration of the fundamental chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its molecular structure, tautomeric nature, spectroscopic profile, synthetic methodologies, and chemical reactivity. Furthermore, this document outlines detailed experimental protocols and discusses the scaffold's broad applications in medicinal chemistry, grounding all claims in authoritative references to ensure scientific integrity.

Molecular Structure and Physicochemical Characteristics

The foundational this compound structure consists of a dihydropyran ring fused to a benzene ring, featuring an amino group at the C2 position and a ketone at the C4 position.[1][4] This arrangement creates a highly conjugated system that is fundamental to its chemical behavior and biological interactions.

Molecular Formula: C₉H₇NO₂[5]

Molecular Weight: 161.16 g/mol [6]

Tautomerism: A Key to Reactivity

A critical feature of the this compound core is its capacity to exist in different tautomeric forms. The primary equilibrium is between the this compound (amino-keto) form and the 2-imino-2H-chromen-4-ol (imino-enol) form. The amino-keto form is generally the more stable and predominant tautomer due to the thermodynamic stability conferred by the conjugated ketone.[7][8] This equilibrium is crucial as it dictates the molecule's reactivity, allowing it to act as either a nucleophile (via the amino group) or an electrophile (at the carbonyl carbon).

Caption: Tautomeric equilibrium of this compound.

Physicochemical and Spectroscopic Data

The accurate characterization of this compound and its derivatives is essential for confirming their identity and purity. The following tables summarize key physicochemical and spectroscopic properties compiled from various sources.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 38518-76-2 | [6][9] |

| Appearance | White to off-white powder/solid | [10] |

| Melting Point | 192-193 °C (for a derivative) | [10] |

| XLogP3 | 3.1 (for a phenyl derivative) | [11] |

| Solubility | Soluble in DMSO, ethanol; sparingly soluble in water | General observation |

Table 2: Representative Spectroscopic Data for 2-Amino-4H-chromene Derivatives

| Technique | Characteristic Peaks/Signals | Reference |

| FT-IR (KBr, cm⁻¹) | ~3450-3300 (N-H stretch), ~2200 (C≡N, if present), ~1660 (C=O stretch), ~1600 (C=C stretch) | [10][12] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~4.9 (s, 1H, H-4), ~6.9 (br s, 2H, NH₂), ~7.0-7.8 (m, Ar-H) | [12] |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~35 (C-4), ~55 (C-2), ~115-150 (Ar-C), ~160 (C-8a), ~175-180 (C=O) | [12] |

| Mass Spec (HRMS) | [M]⁺ or [M+H]⁺ corresponding to the calculated exact mass | [12] |

Note: Specific peak positions can vary significantly based on the substitution pattern on the chromene ring.

Synthesis of 2-Amino-4H-chromene Scaffolds

The synthesis of 2-amino-4H-chromene derivatives is most efficiently achieved through one-pot, multi-component reactions (MCRs).[13][14][15] This approach is favored for its operational simplicity, high atom economy, and the ability to generate diverse libraries of compounds from readily available starting materials.

General Three-Component Synthesis

The most prevalent method involves the condensation of an aromatic aldehyde, an active methylene nitrile (typically malononitrile), and a phenol derivative (such as resorcinol, naphthol, or dimedone).[14][15] The reaction is often catalyzed by a base (e.g., piperidine, triethylamine, DABCO) or an organocatalyst like L-proline and can be accelerated using microwave irradiation.[13][14][16]

Caption: Key reactive sites on the this compound scaffold.

-

A: Amino Group: The nucleophilic amino group can be readily acylated, alkylated, or used as a handle to construct fused heterocyclic rings, such as pyrimidines. [17]* B: Carbonyl Group: The ketone at C4 can be targeted for reduction or converted to a thioketone, which has been shown to modulate biological activity. [18]* C: Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution (e.g., halogenation, nitration), allowing for the introduction of various substituents to tune the electronic and steric properties of the molecule.

-

D: C3 Position: The C2-C3 double bond participates in annulation reactions. For instance, reaction with 2,6-dibenzylidenecyclohexan-1-ones can yield complex chromeno[2,3-b]tetrahydroquinoline structures. [16]

Applications in Drug Discovery

Derivatives of 2-amino-4H-chromene are of immense interest in medicinal chemistry due to their broad and potent biological activities. [10][17][19]The scaffold's ability to interact with various biological targets makes it a valuable starting point for the development of new therapeutic agents.

-

Anticancer Activity: Many derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including breast, colon, and liver cancer. [1][10][12][20]Their mechanisms of action can involve the inhibition of key enzymes like topoisomerase or the induction of apoptosis. [10][12]* Antimicrobial and Antifungal Activity: The chromene nucleus is present in compounds that show potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. [12][21]* Enzyme Inhibition: Specific derivatives have been developed as potent and selective inhibitors for targets like Rho-associated coiled-coil containing protein kinases (ROCK), which are implicated in diabetic retinopathy. [22]Others have been explored as antagonists for G protein-coupled receptors like GPR55. [18]* Antioxidant and Anti-inflammatory Properties: The phenolic nature of many precursors imparts antioxidant capabilities to the final chromene products. [2][13]

Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols are provided.

Protocol: One-Pot Synthesis of 2-Amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile

This protocol is a representative example of the three-component synthesis.

Materials and Equipment:

-

Benzaldehyde (1 mmol, 106 mg)

-

Malononitrile (1 mmol, 66 mg)

-

Resorcinol (1 mmol, 110 mg)

-

L-proline (0.03 g, ~20 mol%) [14]* Ethanol:Water (1:1, 10 mL) [14]* Round-bottom flask (50 mL)

-

Magnetic stirrer with heating plate

-

TLC plates (silica gel)

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

To a 50 mL round-bottom flask, add benzaldehyde (1 mmol), malononitrile (1 mmol), resorcinol (1 mmol), and L-proline (0.03 g). [14]2. Add 10 mL of an ethanol:water (1:1) solvent mixture to the flask. [14]3. Place a magnetic stir bar in the flask and stir the mixture vigorously at 60 °C. [14]4. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., Ethyl Acetate:Hexane 3:7). The reaction is typically complete within 1-2 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

-

If precipitation is slow, cool the flask in an ice bath.

-

Collect the crude product by vacuum filtration through a Büchner funnel.

-

Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.

-

Purify the crude product by recrystallization from hot ethanol to yield the pure product as a crystalline solid. [14]

Protocol: Characterization

Nuclear Magnetic Resonance (NMR):

-

Dissolve ~10 mg of the purified product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Confirm the presence of characteristic peaks as outlined in Table 2.

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet containing a small amount of the product or use an ATR-FTIR spectrometer.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Identify characteristic functional group frequencies (NH₂, C=O, C≡N).

Mass Spectrometry (MS):

-

Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using High-Resolution Mass Spectrometry (HRMS) with an ESI or EI source to confirm the molecular weight and elemental composition.

Conclusion

The this compound scaffold represents a cornerstone in modern heterocyclic and medicinal chemistry. Its straightforward and efficient synthesis via multi-component reactions allows for the creation of vast chemical diversity. The inherent reactivity of its functional groups provides ample opportunity for further derivatization to fine-tune pharmacological properties. With a well-established and expanding profile of biological activities, from anticancer to enzyme inhibition, the this compound core will undoubtedly continue to be a fertile ground for the discovery of novel therapeutic agents. This guide provides the foundational chemical knowledge necessary for researchers to effectively harness the potential of this remarkable molecular framework.

References

-

Alanazi, A. M., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐amino‐4H‐chromenes. ResearchGate. Available at: [Link]

-

Badiger, K. B., et al. (2022). Synthesis, Antioxidant, and Electrochemical Behavior Studies of 2-Amino-4H-Chromene Derivatives Catalyzed by WEOFPA: Green Protocol. Taylor & Francis Online. Available at: [Link]

-

Moghadasi, Z. (2018). One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Li, Y., et al. (2022). DABCO-Promoted Cyclization of 2-Amino-4H-chromen-4-ones with 2,6-Dibenzylidenecyclohexan-1-ones for the Synthesis of Chromeno[2,3-b]tetrahydroquinoline. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-4H-chromenes derivatives. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

-

Frontiers. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (2015). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. PubMed Central. Available at: [Link]

-

ScienceDirect. (n.d.). Some biologically active compounds including 2-amino-4H-chromene moiety. ScienceDirect. Available at: [Link]

-

ResearchGate. (n.d.). Structures of some 2-amino-4H-chromenes with diverse biological and pharmacological activities. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 2-amino-4H-chromenes under sonic condition. ResearchGate. Available at: [Link]

-

ACS Publications. (2017). One-Pot Enantioselective Synthesis of Functionalized Pyranocoumarins and 2-Amino-4H-chromenes: Discovery of a Type of Potent Antibacterial Agent. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Structures of 2-amino-4H-chromene compounds with significant biological activities. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Examples of 2-amino-4H-chromene (A–D) and tetraketones (E–F) with potential therapeutic and optoelectronic application. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (2015). Crystal structure of 2-methylamino-4-(6-methyl-4-oxo-4H-chromen-3-yl). PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). 2H-chromene (I), 4H-chromene (II), 2H-chromene-2-one (III), and 4H-chromene-4-one (IV). ResearchGate. Available at: [Link]

-

ACS Publications. (2019). Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. ACS Omega. Available at: [Link]

-

National Center for Biotechnology Information. (2019). Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-amino-3-phenyl-4H-chromen-4-one. PubChem. Available at: [Link]

-

YouTube. (2020). Tautomerism; Types & Stability of Tautomers. YouTube. Available at: [Link]

-

YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Available at: [Link]

Sources

- 1. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C9H7NO2 | CID 595166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound,(CAS# 38518-76-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. 38518-76-2 | this compound | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]

- 10. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-amino-3-phenyl-4H-chromen-4-one | C15H11NO2 | CID 7463363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. jmchemsci.com [jmchemsci.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 2-Amino-4H-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 2-amino-4H-chromen-4-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities.[1][2][3][4] The precise determination of its molecular architecture is paramount for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive, in-depth exploration of the methodologies employed in the structural elucidation of 2-amino-4H-chromen-4-ones. Moving beyond a mere recitation of techniques, this document delves into the synergistic interplay of spectroscopic and analytical methods, emphasizing the logic behind experimental choices and the self-validating nature of a multi-pronged analytical approach. We will explore the synthesis, detailed analysis of spectral data (FT-IR, NMR, MS), and the definitive confirmation by single-crystal X-ray diffraction.

The Strategic Importance of 2-Amino-4H-chromen-4-ones

The chromene ring system is a core component of many natural products and synthetic compounds with significant pharmacological properties.[5] The introduction of an amino group at the 2-position and a carbonyl group at the 4-position of the 4H-pyran ring endows the this compound scaffold with unique electronic and steric properties, making it a versatile building block in the synthesis of bioactive molecules. These compounds have garnered attention for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][3][6]

A definitive understanding of the substitution pattern and stereochemistry of novel this compound derivatives is a critical prerequisite for their advancement through the drug development pipeline. This guide is structured to provide researchers with the foundational knowledge and practical insights necessary to confidently elucidate the structure of these important molecules.

Synthesis as the First Step in Structure Elucidation: A Mechanistic Perspective

The structural characterization of a molecule begins with its synthesis. Understanding the reaction mechanism provides crucial clues about the final structure. 2-Amino-4H-chromen-4-ones are commonly synthesized via a one-pot, three-component reaction involving a substituted phenol, an active methylene compound (like malononitrile or ethyl cyanoacetate), and an aldehyde, often under the influence of a catalyst.[1][2][7][8]

Plausible Mechanistic Pathway

The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the phenol, and subsequent intramolecular cyclization and tautomerization.

Caption: Generalized mechanistic workflow for the synthesis of 2-amino-4H-chromen-4-ones.

This mechanistic understanding is the first line of evidence for the expected connectivity of the final product, which is then rigorously tested and confirmed by the spectroscopic methods detailed below.

The Integrated Spectroscopic Approach: A Symphony of Data

No single spectroscopic technique provides a complete structural picture. Instead, the synergy between different methods provides a self-validating system for structure elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is an indispensable tool for the initial identification of key functional groups within the this compound scaffold.

Expected Characteristic Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amino) | 3500-3300 | Medium to Strong, often two bands | Indicates the presence of the primary amine. |

| C≡N Stretch (Nitrile) | 2260-2200 | Medium, Sharp | Present if malononitrile is used as the active methylene compound.[9][10] |

| C=O Stretch (Ketone) | 1680-1650 | Strong, Sharp | Characteristic of the α,β-unsaturated ketone in the pyran ring.[9] |

| C=C Stretch (Aromatic) | 1600-1450 | Medium to Weak | Confirms the presence of the benzene ring. |

| C-O Stretch (Ether) | 1250-1000 | Strong | Associated with the aryl ether linkage in the chromene ring. |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: A small amount of the purified solid sample is intimately mixed with dry potassium bromide (KBr) in an agate mortar and pestle.

-

Pellet Formation: The mixture is compressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands outlined in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework

NMR spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the connectivity of atoms and the chemical environment of each nucleus.

Key Diagnostic Signals for this compound:

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aromatic Protons | 8.0-6.8 | Multiplet | The specific pattern depends on the substitution of the benzene ring. | |

| NH₂ | 7.5-5.0 | Broad Singlet | Chemical shift can be variable and concentration-dependent. Disappears upon D₂O exchange.[9] | |

| H-4 (Methine) | 5.5-4.5 | Singlet or Doublet | The multiplicity depends on the substituent at C-4. Often a singlet if the substituent has no adjacent protons.[9] | |

| Substituent Protons | Variable | Protons on substituents at various positions will have their characteristic chemical shifts. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: 5-10 mg of the purified sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Analysis: The spectrum is analyzed for chemical shifts, integration (proton count), and coupling patterns to deduce the proton connectivity.

Characteristic ¹³C Chemical Shifts:

| Carbon Atom | Chemical Shift (δ, ppm) | Notes |

| C=O (C-4a) | 190-175 | The carbonyl carbon is typically significantly downfield. |

| Aromatic Carbons | 160-110 | The specific shifts depend on the substitution pattern. |

| C-2 (bearing NH₂) | 160-150 | |

| C-8a | 155-145 | |

| C≡N | 120-115 | If present. |

| C-3 | 90-70 | |

| C-4 | 40-30 | The sp³ hybridized carbon at position 4. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required compared to ¹H NMR.

-

Data Acquisition: The ¹³C NMR spectrum is acquired. Broadband proton decoupling is commonly used to simplify the spectrum to a series of singlets.

-

Data Analysis: The chemical shifts of the carbon signals are correlated with the expected structure.

Caption: Integrated workflow for the structure elucidation of this compound.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful technique for determining the molecular weight of the synthesized compound and for obtaining its elemental composition through high-resolution mass spectrometry (HRMS).

Key Information from Mass Spectrometry:

-

Molecular Ion Peak (M⁺): This peak corresponds to the molecular weight of the compound.

-

Isotope Pattern: For compounds containing elements like chlorine or bromine, the characteristic isotopic distribution provides definitive evidence for their presence.

-

Fragmentation Pattern: The fragmentation of the molecular ion in the mass spectrometer can provide additional structural information.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: The sample is ionized using an appropriate technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. For HRMS, the exact mass is used to determine the elemental composition.

The Definitive Confirmation: Single-Crystal X-ray Diffraction

While the combination of spectroscopic techniques provides a robust hypothesis for the structure, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state.[11][12][13] It allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.

The bicyclic 4H-chromene core is nearly planar, and X-ray crystallography can reveal the dihedral angles between this core and any substituents.[11] Furthermore, it elucidates the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.[11]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of the compound are grown, often by slow evaporation of a suitable solvent.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to obtain the final crystal structure.

-

Data Visualization and Analysis: The resulting structure is visualized using specialized software, and geometric parameters are analyzed.

Conclusion: A Self-Validating Approach to Structural Certainty

The structure elucidation of this compound is a process of accumulating and correlating evidence from multiple, independent analytical techniques. The journey begins with a chemically sound synthetic route, which provides the initial structural hypothesis. This hypothesis is then rigorously tested and refined through the complementary data obtained from FT-IR, ¹H and ¹³C NMR, and mass spectrometry. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the molecular architecture. By following this integrated and self-validating workflow, researchers can confidently and accurately determine the structures of novel this compound derivatives, paving the way for their further investigation as potential therapeutic agents.

References

-

Vazquez-Tato, M. P., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 26(15), 4475. Available at: [Link]

-

Shah, N. K., et al. (2014). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Journal of Chemical Sciences, 126(2), 525-533. Available at: [Link]

-

Kubicki, M., et al. (2019). Crystal structures of two 4H-chromene derivatives: 2-amino-3-cyano-4-(3,4-dichlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran 1,4-dioxane monosolvate and 2-amino-3-cyano-4-(2,6-dichlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran. Acta Crystallographica Section E: Crystallographic Communications, 75(10), 1533-1538. Available at: [Link]

-

Badiger, K. B., et al. (2022). Synthesis, Antioxidant, and Electrochemical Behavior Studies of 2-Amino-4H-Chromene Derivatives Catalyzed by WEOFPA: Green Protocol. Polycyclic Aromatic Compounds, 42(5), 2345-2361. Available at: [Link]

-

Khan, I., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 571. Available at: [Link]

-

Ambala, S., et al. (2025). Synthesis, Biological Evaluation and In Silico Docking Studies of Aryl‐Substituted Chroman‐4‐one Ester Derivatives as Potential Antimicrobial Agents. ChemistrySelect. Available at: [Link]

-

Behbahani, F. K., & Samaei, Z. (2014). Diethylamine as an efficient organocatalyst for the synthesis of 2-amino-4H-chromenes. Monatshefte für Chemie-Chemical Monthly, 145(10), 1647-1652. Available at: [Link]

-

Al-Dies, A. M., et al. (2022). Synthesis and X-ray Single Crystals Characterizations of 2-Amino-4-(2-chlorophenyl)-6-Chloro-4H-Benzo[h]Chromene-3-Carbonitrile. ResearchGate. Available at: [Link]

-

Fassihi, A., et al. (2013). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 12(1), 93-101. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2020). Anticancer activities, molecular docking and structure–activity relationship of novel synthesized 4H-chromene, and 5H-chromeno [2,3-d]pyrimidine candidates. ResearchGate. Available at: [Link]

-

Various Authors. (n.d.). Structures of some 2-amino-4H-chromenes with diverse biological activities. ResearchGate. Available at: [Link]

-

Yathirajan, H. S., et al. (2018). 2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c][1][9]thiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: single-crystal X-ray diffraction study and Hirshfeld surface analysis. IUCrData, 3(1), x172025. Available at: [Link]

-

Li, J., et al. (2017). Crystal structure of 2-amino-4-(4-chloro-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, C16H13ClN2O2. Zeitschrift für Kristallographie-New Crystal Structures, 232(1), 93-94. Available at: [Link]

-

Brahmachari, G., & Laskar, S. (2018). Diethyl (2-Amino-3-Cyano-4H-Chromen-4-yl)Phosphonate and Its Halogenated Derivatives as Effective Drug: A Theoretical and an Experimental Spectroscopic Study. Polycyclic Aromatic Compounds, 40(4), 983-1002. Available at: [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 9. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structures of two 4H-chromene derivatives: 2-amino-3-cyano-4-(3,4-dichlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran 1,4-dioxane monosolvate and 2-amino-3-cyano-4-(2,6-dichlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.iucr.org [journals.iucr.org]

Spectroscopic data of 2-Amino-4H-chromen-4-one

An In-Depth Technical Guide to the Spectroscopic Profile of 2-Amino-4H-chromen-4-one

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of this compound (CAS No. 38518-76-2). While direct, fully elucidated experimental spectra for this specific parent molecule are not widely published, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and UV-Visible spectroscopy to construct a detailed and predictive spectroscopic profile. By comparing data from structurally related chromen-4-one analogues and applying fundamental chemical theories, this guide offers researchers, chemists, and drug development professionals a robust framework for the identification, characterization, and quality control of this important heterocyclic scaffold.

Introduction: The Chromen-4-one Scaffold

The chromen-4-one (or chromone) core is a privileged heterocyclic structure found in numerous natural products and synthetic compounds of significant pharmacological interest.[1] Derivatives of this scaffold are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] this compound represents a fundamental building block within this class, incorporating a key amino functional group that can dramatically influence its electronic properties, reactivity, and potential for hydrogen bonding in biological systems.

Accurate structural confirmation and purity assessment are paramount in any research or development context. Spectroscopic analysis provides the definitive toolkit for this purpose. This guide will elucidate the expected spectroscopic signatures of this compound, providing the foundational knowledge required for its unambiguous characterization.

Molecular Structure and Functional Group Analysis

To understand the spectroscopy of this compound, one must first analyze its constituent parts. The molecule (C₉H₇NO₂) features a bicyclic system with several key functional groups that dictate its spectral behavior:

-

Aromatic Ring: A benzene ring fused to the pyranone core.

-

α,β-Unsaturated Ketone (Enone): The C4-carbonyl is conjugated with the C2-C3 double bond.

-

Enamine System: The C2-amino group is conjugated with the C2-C3 double bond, creating an electron-rich system.

-

Vinyl Ether: The heterocyclic oxygen is part of a vinyl ether linkage (C2-O1-C8a).

These features create an extended π-conjugated system that is central to its spectroscopic properties.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

3.1. Theoretical Principles & Experimental Causality

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings. Electron-withdrawing groups (like the C4-carbonyl) deshield nearby protons, shifting them downfield (higher δ), while electron-donating groups (like the C2-amino group) shield them, causing an upfield shift (lower δ).

Causality of Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is often the preferred solvent for this class of compounds. Its polarity effectively dissolves the sample, and more importantly, its ability to form hydrogen bonds slows the chemical exchange of the -NH₂ protons, often allowing them to be observed as a distinct, albeit broad, peak. In contrast, solvents like CDCl₃ might lead to faster exchange and broader, less distinct -NH₂ signals.

3.2. Standard Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-64 (to achieve adequate signal-to-noise).

-

Relaxation delay: 1-2 seconds.

-

Pulse angle: 30-45 degrees.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). For confirmation of -NH₂ protons, a D₂O exchange experiment can be performed.

3.3. Predicted Spectrum and Data Interpretation

Based on data from related chromen-4-ones, a detailed prediction of the ¹H NMR spectrum can be made.[2]

-

Aromatic Region (δ 7.0 - 8.1 ppm): The four protons on the benzene ring will appear in this region. The proton at the C5 position (H-5) is expected to be the most downfield due to the deshielding anisotropic effect of the adjacent C4-carbonyl group. The signals will exhibit complex splitting patterns (doublet of doublets, triplet of doublets) due to ortho- and meta-couplings.

-

Vinyl Proton (δ ~5.5 - 6.0 ppm): The proton at the C3 position (H-3) is part of the enamine system. In the analogous 2-phenyl-4H-chromen-4-one, this proton appears as a singlet around δ 6.83 ppm.[2] The powerful electron-donating resonance effect of the C2-amino group is expected to significantly shield H-3, shifting its signal considerably upfield to the estimated range. It will appear as a singlet as it has no adjacent protons.

-

Amino Protons (δ ~7.0 - 7.5 ppm, broad): The two protons of the -NH₂ group will likely appear as a broad singlet. The exact chemical shift is highly dependent on solvent, concentration, and temperature. This signal will disappear upon shaking the sample with a drop of D₂O, confirming its assignment.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-5 | 7.9 - 8.1 | dd | Most downfield aromatic proton due to proximity to C=O. |

| H-7 | 7.6 - 7.8 | ddd | Complex splitting from ortho and meta coupling. |

| H-6 | 7.3 - 7.5 | ddd | |

| H-8 | 7.2 - 7.4 | d | |

| -NH₂ | 7.0 - 7.5 | br s | Broad, exchangeable with D₂O. |

| H-3 | 5.5 - 6.0 | s | Significantly shielded by the C2-amino group. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

4.1. Theoretical Principles & Experimental Causality

¹³C NMR spectroscopy identifies distinct carbon environments within a molecule. As with ¹H NMR, the chemical shift is dependent on the electronic environment. Broadband proton decoupling is typically used to simplify the spectrum, causing each unique carbon to appear as a single line. This simplifies analysis by removing C-H coupling but sacrifices multiplicity information.

4.2. Standard Experimental Protocol

The experimental protocol is similar to that for ¹H NMR, but requires a higher sample concentration (20-50 mg) and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope (~1.1%).

4.3. Predicted Spectrum and Data Interpretation

The spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

Carbonyl Carbon (δ ~175 ppm): The C4 ketone carbon is the most deshielded and will appear far downfield. In similar chromen-4-ones, this signal is consistently found around δ 177-178 ppm.[2]

-

Enamine/Vinyl Ether Carbon (δ ~160 ppm): The C2 carbon, bonded to both the heterocyclic oxygen and the amino group, will be highly deshielded and appear downfield.

-

Aromatic & Olefinic Carbons (δ 90 - 157 ppm): This region will contain the remaining seven carbons.

-

C8a and C4a: These are quaternary carbons at the ring fusion. C8a, being attached to oxygen, will be downfield (~155-157 ppm).

-

Aromatic CH Carbons: C5, C6, C7, and C8 will appear in the typical aromatic range of δ 115-135 ppm.[2]

-

C3: This carbon is part of the enamine double bond. Due to the electron-donating effect of the amino group, it is expected to be significantly shielded and appear far upfield for an sp² carbon, likely in the δ 90-95 ppm range.

-

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C4 | ~175 | Carbonyl carbon, most downfield signal. |

| C2 | ~160 | Enamine/Vinyl ether carbon. |

| C8a | ~156 | Quaternary carbon attached to oxygen. |

| C4a | ~124 | Quaternary carbon at ring junction. |

| C7 | ~134 | Aromatic CH. |

| C5 | ~126 | Aromatic CH. |

| C6 | ~125 | Aromatic CH. |

| C8 | ~118 | Aromatic CH. |

| C3 | ~92 | Olefinic carbon, significantly shielded by -NH₂. |

Infrared (IR) Spectroscopy

5.1. Theoretical Principles & Experimental Causality

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds (stretching, bending). Each functional group has characteristic absorption frequencies, making IR an excellent tool for functional group identification.

5.2. Standard Experimental Protocol

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Record the spectrum, typically from 4000 to 400 cm⁻¹.

5.3. Predicted Spectrum and Data Interpretation

The IR spectrum will be dominated by absorptions from the amino, carbonyl, and aromatic moieties.

-

N-H Stretching (3450 - 3300 cm⁻¹): The primary amine will show two distinct bands in this region: one for the asymmetric stretch and one for the symmetric stretch. This is a clear diagnostic feature.[3]

-

Aromatic C-H Stretching (~3100 - 3000 cm⁻¹): Weak to medium bands appearing just above 3000 cm⁻¹.

-

C=O Stretching (~1650 cm⁻¹): This will be a very strong and sharp absorption. The typical ketone absorption (~1715 cm⁻¹) is lowered significantly due to conjugation with both the C=C double bond and the electron-donating amino group. Values for similar conjugated chromones are in the 1640-1660 cm⁻¹ range.[2]

-

C=C and C=N Stretching (1620 - 1450 cm⁻¹): A series of strong to medium bands corresponding to the aromatic ring and the enamine double bond system.

-

C-O Stretching (1300 - 1200 cm⁻¹): The aryl-ether C-O stretch will result in a strong absorption in this region.

Table 3: Predicted Key IR Absorption Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3450 - 3300 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| C=O Stretch (conjugated ketone) | ~1650 | Strong, Sharp |

| C=C/C=N Stretch (aromatic/enamine) | 1620 - 1450 | Strong-Medium |

| C-O Stretch (aryl ether) | 1300 - 1200 | Strong |

Mass Spectrometry (MS)

6.1. Theoretical Principles & Experimental Causality

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this, typically yielding the protonated molecule [M+H]⁺.

6.2. Standard Experimental Protocol

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Analysis: Acquire the spectrum in positive ion mode.

6.3. Predicted Spectrum and Data Interpretation

-

Molecular Ion Peak: The molecular formula is C₉H₇NO₂.

-

Monoisotopic Mass: 161.0477 u.

-

In high-resolution ESI-MS, the primary observed ion will be the protonated molecule, [M+H]⁺, at m/z 161.0550 .

-

-

Fragmentation Pattern: Chromones are known to undergo a characteristic Retro-Diels-Alder (RDA) fragmentation, which involves the cleavage of the pyranone ring. This would be a key fragmentation pathway to observe in MS/MS experiments, helping to confirm the core structure.

UV-Visible Spectroscopy

7.1. Theoretical Principles & Experimental Causality

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The extended conjugation in this compound, involving the benzene ring, the enone system, and the amino group, is expected to result in strong absorptions. The absorption maxima (λ_max) are indicative of the extent of the π-system.[4][5]

7.2. Standard Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette.

-

Analysis: Scan the absorbance from approximately 200 nm to 600 nm.

7.3. Predicted Spectrum and Data Interpretation

The spectrum is expected to show two or more strong absorption bands corresponding to π → π* transitions. The electron-donating amino group acts as a powerful auxochrome, which should cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted chromone. Expected λ_max values would likely fall in the 250-280 nm and 320-360 nm ranges.

Visualized Workflows and Correlations

8.1. Comprehensive Spectroscopic Analysis Workflow

The following workflow outlines the logical progression for the complete characterization of a newly synthesized or procured sample of this compound.

Caption: Comprehensive workflow for spectroscopic characterization.

8.2. Structure-Spectra Correlation Diagram

This diagram links the key structural features of the molecule to their expected spectroscopic signals.

Caption: Correlation of molecular structure with key spectral data.

Conclusion

The spectroscopic profile of this compound is uniquely defined by its combination of an aromatic ring, an enamine, and a conjugated ketone. The key identifying features are: a significantly shielded vinyl proton (H-3) and carbon (C-3) in NMR spectra due to the C2-amino group; a strong, frequency-lowered C=O stretch (~1650 cm⁻¹) and a characteristic two-band N-H stretch in the IR spectrum; and a protonated molecular ion at m/z 161.0550 in ESI mass spectrometry. This guide provides a robust, predictive framework that serves as an authoritative reference for the analysis and structural confirmation of this valuable chemical entity.

References

-

Arjunan, V., et al. (2016). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. SN Applied Sciences, 3(2), 143. Available at: [Link]

-

Shaabani, A., et al. (2014). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 13(Suppl), 145–154. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: A metal-free, photo-induced synthesis of 2-aryl-4H-chromen-4-ones. Available at: [Link]

-

Gao, C., et al. (2017). Chroman-4-one and pyrano[4,3-b]chromenone derivatives from the mangrove endophytic fungus Diaporthe phaseolorum SKS019. RSC Advances, 7(33), 20436-20443. Available at: [Link]

-

Reich, H. J. (2021). NMR Spectroscopy: ¹³C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Available at: [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Available at: [Link]

Sources

- 1. Chroman-4-one and pyrano[4,3- b ]chromenone derivatives from the mangrove endophytic fungus Diaporthe phaseolorum SKS019 - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03032K [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

The Multifaceted Biological Activities of the 2-Amino-4H-chromen-4-one Scaffold: An In-depth Technical Guide

Introduction: The Privileged Scaffold in Medicinal Chemistry

The quest for novel therapeutic agents is a cornerstone of modern scientific research. Within the vast landscape of heterocyclic chemistry, the chromene nucleus, and specifically the 2-amino-4H-chromen-4-one scaffold, has emerged as a "privileged structure."[1][2] This designation is reserved for molecular frameworks that are capable of binding to a variety of biological targets, thereby exhibiting a broad spectrum of pharmacological activities.[3] Found in a plethora of natural products, including alkaloids and flavonoids, chromene derivatives have demonstrated an impressive range of biological effects, from anticancer and antimicrobial to anti-inflammatory and antioxidant properties.[1][4]

This technical guide offers an in-depth exploration of the diverse biological activities of the this compound scaffold. We will delve into the key therapeutic areas where these compounds show promise, elucidate their mechanisms of action, provide quantitative data from seminal studies, and present detailed experimental protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical entity.

Synthetic Strategies: The Gateway to Diversity

The accessibility of the this compound scaffold through efficient synthetic methodologies is a key driver of its prominence in drug discovery. One of the most prevalent and powerful approaches is the one-pot, three-component reaction.[5][6][7] This strategy typically involves the condensation of an aromatic aldehyde, a compound with an active methylene group (such as malononitrile), and a substituted phenol or naphthol.[6] The use of various catalysts, including basic catalysts like piperidine or triethylamine, and the application of green chemistry principles such as microwave irradiation or the use of aqueous media, have made the synthesis of diverse libraries of these compounds both rapid and efficient.[5][8] This synthetic tractability allows for extensive exploration of the structure-activity relationships (SAR), which are crucial for optimizing the therapeutic properties of lead compounds.[4]

Anticancer Activity: A Prominent Therapeutic Avenue

The cytotoxic potential of this compound derivatives against a wide range of human cancer cell lines is one of their most extensively studied biological activities.[1][9][10] These compounds have been shown to exert their anticancer effects through multiple mechanisms, making them attractive candidates for further development.

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

A primary mechanism by which these chromene derivatives induce cancer cell death is through the induction of apoptosis, or programmed cell death.[11][12][13] Studies have shown that these compounds can trigger caspase-dependent apoptotic pathways.[11][13] Some derivatives have been found to interact with tubulin at the colchicine binding site, thereby inhibiting tubulin polymerization.[11][13] This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequently initiates the apoptotic cascade.[14][15] Furthermore, some compounds have been reported to induce apoptosis in a p53-independent manner, which is particularly significant for cancers with mutated or non-functional p53.[13]

Below is a diagram illustrating the general mechanism of apoptosis induction by this compound derivatives.

Caption: General mechanism of anticancer activity.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity (IC50 values) of representative this compound derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromene | Multiple cell lines | < 1 | [11] |

| Chromene with sulfonamide moiety | T47D (Breast) | 8.8 | [13] |

| 4H-benzo[h]chromene derivative | Multiple cell lines | 0.7 - 3.0 µg/mL | [11] |

| Azo chromophore derivative | Multiple cell lines | 0.3 - 2.0 µg/mL | [11] |

| 2-amino-3-cyano-4H-chromenes (compounds 4a and 4b) | SK-LU-1 (Lung) | More active than cisplatin | [16] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Combating Pathogenic Microbes

Derivatives of the this compound scaffold have demonstrated significant activity against a range of pathogenic bacteria and fungi.[5][11] This makes them promising candidates for the development of new antimicrobial agents, which are urgently needed to combat the rise of antibiotic resistance.

Spectrum of Activity

These compounds have shown efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus anthracis, and Gram-negative bacteria.[11] Antifungal activity has also been reported against various fungal strains.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against different microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Indolyl-4H-chromene derivative | S. aureus | 9.3 | [13] |

| 2-amino-4H-benzo[h]chromene | Gram-positive bacteria & Fungi | 0.007 - 0.49 | [13] |

| 2-amino-4H-chromene (various) | S. aureus, B. anthracis | Potent activity | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19][20][21]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria) from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Serial Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. The this compound scaffold has shown potential in mitigating these processes.

Anti-inflammatory Effects and Mechanism

Certain chromen-4-one derivatives have been identified as potent inhibitors of inflammatory responses in neutrophils. A key mechanism of action is the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway plays a crucial role in the production of pro-inflammatory cytokines and other inflammatory mediators.[10][22][23] By blocking this pathway, these compounds can reduce the release of inflammatory molecules like nitric oxide (NO).[24]

Caption: Inhibition of the p38 MAPK signaling pathway.

Experimental Protocol: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophage cells.[25][26]

-

Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates until they reach 80-90% confluency.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

-

Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

-

Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

Antioxidant Activity

Many this compound derivatives exhibit potent antioxidant activity, primarily through their ability to scavenge free radicals.[27][28] This property is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3][5][29][30]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reaction Mixture: In a 96-well plate, add 20 µL of the test compound at various concentrations to 180 µL of a freshly prepared DPPH solution in methanol (e.g., 0.1 mM).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Ascorbic acid is typically used as a positive control.

Neuroprotective Potential

Emerging evidence suggests that chromene derivatives may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases.[31] Their antioxidant and anti-inflammatory activities likely contribute to these effects.[30] The evaluation of neuroprotective activity often involves in vitro cell-based assays using neuronal cell lines and inducing neurotoxicity with agents like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2).[9][24][31][32]

Caption: General workflow for the evaluation of biological activities.

Structure-Activity Relationship (SAR) Insights

The biological activity of the this compound scaffold can be significantly modulated by the nature and position of substituents. Key SAR insights include:

-

Position 2: The 2-amino group is often considered crucial for cytotoxic activity.[4]

-

Position 3: An electron-withdrawing group, such as a cyano (-CN) group, at this position generally enhances anticancer activity.[4][14]

-

Position 4: The nature of the aryl substituent at the 4-position has a profound impact on the potency and selectivity of the biological activity.[4][14][33] Substitutions on this aryl ring can fine-tune the compound's properties.

-

Benzene Ring of Chromene: Substitution at the 7th position with electron-donating groups, like dimethylamino, has been shown to enhance pharmacological activity.[4]

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. The extensive research into its derivatives has revealed a remarkable breadth of biological activities, with particularly strong evidence for their anticancer, antimicrobial, anti-inflammatory, and antioxidant potential. The synthetic accessibility of this scaffold allows for the creation of large and diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.

Future research in this area will likely focus on several key aspects:

-

Target Identification and Validation: Elucidating the specific molecular targets for the various biological activities will be crucial for rational drug design.

-

In Vivo Efficacy and Safety: Moving promising lead compounds into preclinical and clinical studies to evaluate their in vivo efficacy, pharmacokinetic properties, and safety profiles.

-

Combination Therapies: Investigating the potential of these compounds in combination with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

-

Expansion to Other Therapeutic Areas: Exploring the potential of this scaffold for other diseases, such as viral infections and metabolic disorders.

References

-

A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry.

-

Chromones as a privileged scaffold in drug discovery: A review. ResearchGate.

-

Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions. Mini-Reviews in Medicinal Chemistry.

-

2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry.

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI.

-

Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Journal of Chemical Sciences.

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.

-

Silver Nanoparticles Catalyzed Synthesis and Antimicrobial Activity of 2-Amino-4H-Chromenes. Letters in Applied NanoBioScience.

-

Highly Efficient One‐Pot Three‐Component Synthesis and Antimicrobial Activity of 2‐Amino‐4H‐chromene Derivatives. ResearchGate.

-

Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses. PubMed.

-

An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. PMC.

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

-

The p38-MAPK pathway overview. ResearchGate.

-

Synthesis, Antioxidant, and Electrochemical Behavior Studies of 2-Amino-4H-Chromene Derivatives Catalyzed by WEOFPA: Green Protocol. Taylor & Francis Online.

-

A facile one-pot green synthesis of novel 2-amino-4H-chromenes: antibacterial and antioxidant evaluation. ResearchGate.

-

Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations.

-

2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PubMed.

-

A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC.

-

Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D. PMC.

-

Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. Benchchem.

-

Synthesis and Antioxidant Activity of Some 2-Amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes. Asian Journal of Chemistry.

-

Synthesis, antitumor activity of 2-amino-4H-benzo[h]chromene derivatives, and structure–activity relationships of the 3- and 4-positions. ResearchGate.

-

Synthesis of 2-amino-4H-chromenes derivatives. ResearchGate.

-

Guidelines for anti‐inflammatory assays in RAW264.7 cells. ResearchGate.

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube.

-

DPPH Antioxidant Assay. G-Biosciences.

-

Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. ResearchGate.

-

Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI.

-

Structures of 2-amino-4H-chromene compounds with significant biological activities. ResearchGate.

-

13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts.

-

Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Indian Academy of Sciences.

-

2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC.

-

Genesis and development of DPPH method of antioxidant assay. PMC.

-

p38 MAPK Signaling. QIAGEN GeneGlobe.

-

Synthesis and biological evaluation of new 2-Amino-7-hydroxy-8-methyl-4-aryl-4H-chromene-3-carbonitrile derivatives.

-

Discovery of 4-Aryl-4H-chromenes as a New Series of Apoptosis Inducers Using a Cell- and Caspase-based High-Throughput Screening Assay. 1. Structure−Activity Relationships of the 4-Aryl Group. Journal of Medicinal Chemistry.

-

The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. MDPI.

-

The synthesis and biological evaluation of novel gardenamide A derivatives as multifunctional neuroprotective agents. PMC.

-

Nutraceutical Antioxidants as Novel Neuroprotective Agents. MDPI.

-

Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. NIH.

Sources

- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Free radical scavenging activity [protocols.io]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. ias.ac.in [ias.ac.in]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 11. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 12. Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. microbe-investigations.com [microbe-investigations.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. youtube.com [youtube.com]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 27. texaschildrens.org [texaschildrens.org]

- 28. researchgate.net [researchgate.net]

- 29. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. The synthesis and biological evaluation of novel gardenamide A derivatives as multifunctional neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 32. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 33. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Discovery of 2-Amino-4H-chromen-4-one Derivatives

Abstract

The 2-amino-4H-chromen-4-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad and potent biological activities. This guide provides an in-depth technical exploration for researchers, scientists, and drug development professionals on the discovery of novel this compound derivatives. We will traverse the core synthetic methodologies, delve into the mechanistic underpinnings of their diverse biological effects, and present a logical framework for lead generation and optimization. This document is structured to not only provide established protocols but also to illuminate the scientific rationale behind experimental choices, thereby empowering researchers to innovate within this fertile chemical space.

Introduction: The Significance of the 2-Amino-4H-chromene Scaffold

The 4H-chromene ring system, a fusion of a pyran ring with a benzene ring, is a structural cornerstone in a multitude of natural products and synthetic compounds of therapeutic interest.[1][2] The introduction of an amino group at the 2-position and a carbonyl at the 4-position of the 4H-chromene core gives rise to the this compound scaffold, a pharmacophore with a remarkable spectrum of biological activities. These derivatives have demonstrated potential as anticancer, antimicrobial, antifungal, antioxidant, and anti-inflammatory agents.[3][4][5][6]

The versatility of this scaffold lies in its synthetic accessibility, allowing for the facile generation of diverse chemical libraries, and its ability to interact with a wide array of biological targets. This guide will provide a comprehensive overview of the discovery process, from initial synthesis to biological evaluation and lead optimization.

Synthetic Strategies: Building the 2-Amino-4H-chromene Core

The efficient construction of the 2-amino-4H-chromene skeleton is paramount for the exploration of its therapeutic potential. Multicomponent reactions (MCRs) have emerged as the most powerful and atom-economical approach for synthesizing these derivatives.[3]

One-Pot Three-Component Synthesis

The most prevalent and efficient method for synthesizing 2-amino-4H-chromene derivatives is a one-pot, three-component condensation reaction. This typically involves an aromatic aldehyde, a compound with an active methylene group (such as malononitrile or ethyl cyanoacetate), and a phenol derivative (like resorcinol or naphthol).[7][8]

Causality of Component Choice:

-

Aromatic Aldehyde: This component introduces diversity at the 4-position of the chromene ring, which is often crucial for modulating biological activity. The electronic and steric properties of the substituents on the aromatic ring can significantly influence the potency and selectivity of the final compound.

-

Active Methylene Compound: Malononitrile is frequently used, leading to a 3-cyano substituent, while ethyl cyanoacetate yields a 3-carboxylate group. This position offers another handle for chemical modification and can impact the molecule's interaction with its biological target.

-

Phenol Derivative: The choice of phenol determines the substitution pattern on the benzo part of the chromene ring. This can affect physicochemical properties like solubility and lipophilicity, as well as target engagement.

Catalysis and Reaction Conditions:

A variety of catalysts can be employed to facilitate this reaction, ranging from basic catalysts like piperidine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to acidic catalysts and even green catalysts like water extract of orange fruit peel ash (WEOFPA).[4][5][7] Microwave irradiation has been shown to significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[3][7]

Plausible Reaction Mechanism:

The reaction proceeds through a cascade of events, initiated by a Knoevenagel condensation between the aromatic aldehyde and the active methylene compound. This is followed by a Michael addition of the phenol to the resulting α,β-unsaturated intermediate, and subsequent intramolecular cyclization and tautomerization to yield the final 2-amino-4H-chromene product.

Experimental Protocol: General Procedure for Three-Component Synthesis

-

To a solution of the aromatic aldehyde (1 mmol) and the active methylene compound (1 mmol) in ethanol (10 mL), add the phenol derivative (1 mmol) and a catalytic amount of piperidine (0.1 mmol).

-

The reaction mixture is then stirred at room temperature or heated under reflux, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4H-chromene derivative.

Diagram: Three-Component Synthesis Workflow

Caption: Workflow for the one-pot synthesis of 2-amino-4H-chromene derivatives.

Biological Activities and Mechanistic Insights

The therapeutic potential of 2-amino-4H-chromene derivatives stems from their ability to modulate a wide range of biological targets.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 2-amino-4H-chromene derivatives against various cancer cell lines.[2][5]

Mechanisms of Action:

-

Topoisomerase Inhibition: Some derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[4] By stabilizing the topoisomerase-DNA cleavable complex, these compounds lead to DNA damage and apoptosis.

-

Tubulin Polymerization Inhibition: Certain 2-amino-4H-chromenes can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][6]

-

Bcl-2 Inhibition: The Bcl-2 family of proteins are key regulators of apoptosis. Some derivatives act as inhibitors of anti-apoptotic Bcl-2 proteins, thereby promoting programmed cell death in cancer cells.[9]

-

Kinase Inhibition: The chromene scaffold can be adapted to target specific kinases involved in cancer cell signaling pathways.

Structure-Activity Relationship (SAR) Insights:

-

The nature and position of substituents on the 4-aryl ring are critical for anticancer activity. Electron-withdrawing groups or bulky substituents can enhance cytotoxicity.

-

Modifications on the benzo portion of the chromene ring can influence selectivity and potency.

-

The substituent at the 3-position (e.g., cyano vs. ester) can also modulate activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized 2-amino-4H-chromene derivatives for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-